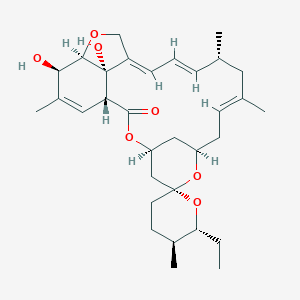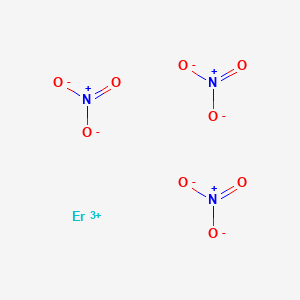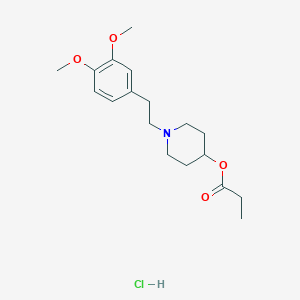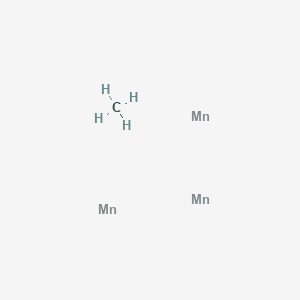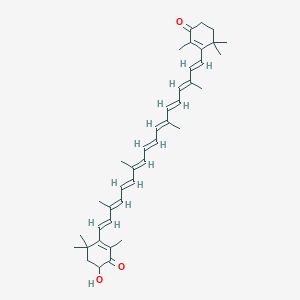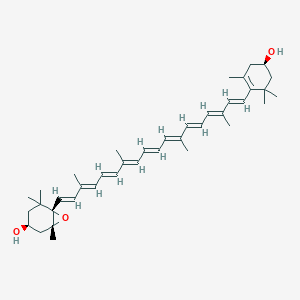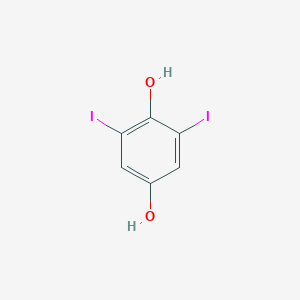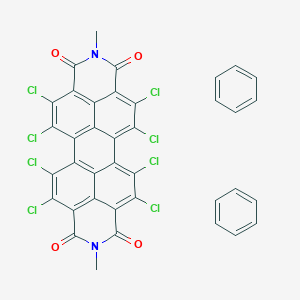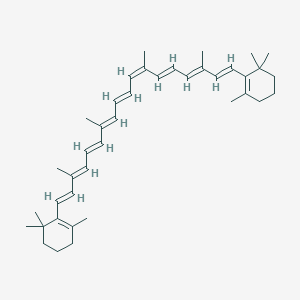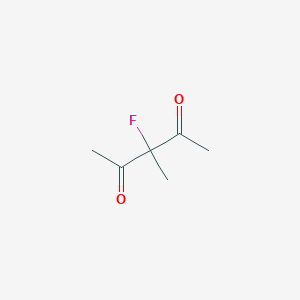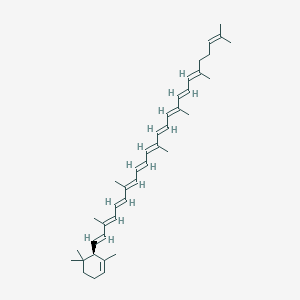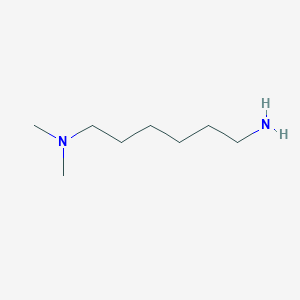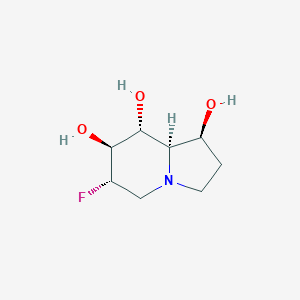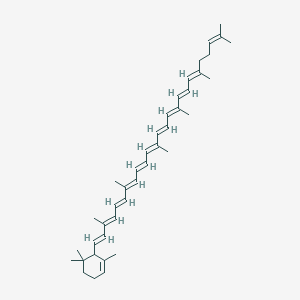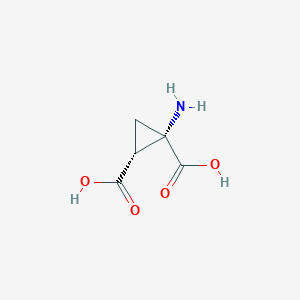
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid (ACPD) is a synthetic amino acid that has been widely used in scientific research. It is a potent agonist of metabotropic glutamate receptors (mGluRs) and has been shown to modulate synaptic transmission and plasticity in the central nervous system.
Aplicaciones Científicas De Investigación
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid has been widely used in scientific research as a tool to study the function of mGluRs. It has been shown to modulate synaptic transmission and plasticity in the central nervous system and has been used to investigate the role of mGluRs in learning and memory, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid has also been used to study the function of mGluRs in other systems, such as the cardiovascular and respiratory systems.
Mecanismo De Acción
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid is a potent agonist of mGluRs, which are G protein-coupled receptors that modulate synaptic transmission and plasticity in the central nervous system. Activation of mGluRs by (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid leads to the activation of intracellular signaling pathways, which can modulate the function of ion channels, neurotransmitter release, and synaptic plasticity.
Efectos Bioquímicos Y Fisiológicos
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid has been shown to have a range of biochemical and physiological effects, including modulation of synaptic transmission and plasticity, regulation of ion channels, and modulation of neurotransmitter release. (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid has also been shown to have effects on the cardiovascular and respiratory systems, including regulation of heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid in lab experiments is its potency as an mGluR agonist. (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid has been shown to be more potent than other mGluR agonists such as L-glutamate and L-AP4. However, one of the limitations of using (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid is its short half-life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are many potential future directions for research on (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid. One area of interest is the role of mGluRs in neurodegenerative diseases such as Alzheimer's and Parkinson's. (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid has been shown to modulate synaptic plasticity in these diseases, and further research could lead to the development of new treatments. Another area of interest is the development of new mGluR agonists with longer half-lives and improved selectivity for specific mGluR subtypes. Finally, research on the cardiovascular and respiratory effects of (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid could lead to the development of new treatments for cardiovascular and respiratory diseases.
Métodos De Síntesis
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid can be synthesized using a variety of methods, including the Strecker synthesis, the Gabriel synthesis, and the Mannich reaction. The most commonly used method for synthesizing (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid is the Strecker synthesis, which involves the reaction of glycine and formaldehyde with cyanide ions to form a cyanohydrin intermediate. The cyanohydrin is then hydrolyzed to form (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid.
Propiedades
Número CAS |
132245-71-7 |
|---|---|
Nombre del producto |
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid |
Fórmula molecular |
C5H7NO4 |
Peso molecular |
145.11 g/mol |
Nombre IUPAC |
(1S,2R)-1-aminocyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4/c6-5(4(9)10)1-2(5)3(7)8/h2H,1,6H2,(H,7,8)(H,9,10)/t2-,5-/m0/s1 |
Clave InChI |
LVWULFVPVDNWOD-VHUNDSFISA-N |
SMILES isomérico |
C1[C@H]([C@@]1(C(=O)O)N)C(=O)O |
SMILES |
C1C(C1(C(=O)O)N)C(=O)O |
SMILES canónico |
C1C(C1(C(=O)O)N)C(=O)O |
Sinónimos |
1,2-Cyclopropanedicarboxylicacid,1-amino-,cis-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



